molecular formula C13H19N3O B1270571 N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide CAS No. 436090-52-7

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide

Cat. No.: B1270571
CAS No.: 436090-52-7
M. Wt: 233.31 g/mol
InChI Key: NGMMOWLGEFIAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a pyrrolidine ring attached to an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Scientific Research Applications

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Safety and Hazards

“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is an irritant. It can cause eye irritation, skin irritation, and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It can also cause respiratory tract irritation and may be harmful if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 2-pyrrolidinone.

    Formation of Intermediate: The 4-amino-2-methylphenol is first reacted with acetic anhydride to form N-(4-amino-2-methylphenyl)acetamide.

    Cyclization: The intermediate is then subjected to cyclization with 2-pyrrolidinone under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid and sulfuric acid).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the pyrrolidine ring.

    2-Pyrrolidinone: Contains the pyrrolidine ring but lacks the aromatic amino group.

Uniqueness: N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide is unique due to the combination of an aromatic amino group, a methyl group, and a pyrrolidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMOWLGEFIAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357665
Record name N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436090-52-7
Record name N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436090-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.